2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
Description
2-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to an 8-azabicyclo[3.2.1]octane scaffold via a carbonyl group, with a pyrazole substituent at the 3-position of the bicyclic system. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, distinguishes it from structurally related compounds and may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-12-20-16-4-1-2-5-17(16)22-18)24-13-6-7-14(24)11-15(10-13)23-9-3-8-21-23/h1-5,8-9,12-15H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQMKWYFYNMAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazole and quinoxaline moieties. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Recent studies have identified this compound as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA may enhance the therapeutic effects of PEA, making this compound a candidate for treating various inflammatory conditions.
SAR studies have revealed that modifications to the phenoxy group significantly influence biological activity. For instance, substituents at different positions on the phenyl ring were evaluated, with para-substituted derivatives showing enhanced inhibitory effects compared to their ortho or meta counterparts .
Table 2: Inhibitory Activity of Derivatives
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Parent Compound | 0.042 | High potency against NAAA |
| Para-Methyl Derivative | 0.008 | Enhanced activity |
| Ortho-Methyl Derivative | 0.065 | Reduced potency |
Additional Biological Activities
Beyond its role as an NAAA inhibitor, preliminary screenings have indicated that this compound exhibits moderate activity against other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) , suggesting a broader pharmacological profile that may be beneficial in treating various conditions related to lipid metabolism and inflammation .
In Vivo Pharmacological Evaluation
A study conducted using animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The pharmacological profile indicated not only efficacy but also favorable pharmacokinetic properties, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional differences between the target compound and its analogues:
Functional and Pharmacological Insights
- Quinoxaline vs. The electron-deficient quinoxaline may improve interactions with kinase ATP-binding domains compared to benzonitrile’s polar nitrile group .
- Quinoxaline vs. Quinolone: The quinolone derivatives () exhibit moderate antimicrobial activity, but the target compound’s quinoxaline core—with dual nitrogen atoms—may confer distinct electronic properties, favoring interactions with different biological targets (e.g., kinases vs. bacterial enzymes) .
- Role of Fluorine and Substituents : The pyrimido-oxazine derivative () includes fluorine, which typically enhances metabolic stability and binding affinity. The absence of fluorine in the target compound may reduce potency but improve tolerability .
- TRK Kinase Inhibitors: While the TRK inhibitors () share pyrazole and bicyclic motifs, their pyrazolo[1,5-a]pyrimidine core differs from the target compound’s quinoxaline. This suggests divergent selectivity profiles, though both may target kinase ATP-binding sites .
Physicochemical and Pharmacokinetic Considerations
- Solubility: Quinoxaline’s planar aromatic system may reduce aqueous solubility compared to benzonitrile or quinolone derivatives. However, the carbonyl linker could mitigate this by introducing polarity.
- Bioavailability : The 8-azabicyclo[3.2.1]octane scaffold may enhance membrane permeability due to its rigid, lipophilic structure, a feature shared with the TRK inhibitors .
Biological Activity
The compound 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a member of a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a significant role in the metabolism of endocannabinoids and other lipid mediators, making it a target for therapeutic intervention in inflammatory and pain-related conditions.
Chemical Structure
The structure of the compound features a bicyclic framework with a pyrazole moiety and a quinoxaline ring, which are crucial for its biological activity. The molecular formula is with a molecular weight of 282.34 g/mol.
The primary mechanism by which this compound exerts its effects is through the inhibition of NAAA, which is responsible for the hydrolysis of palmitoylethanolamide (PEA). By inhibiting this enzyme, the compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic properties at sites of inflammation .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo framework can significantly influence the inhibitory potency against NAAA. For instance, derivatives with specific substitutions on the pyrazole or quinoxaline rings exhibit varying degrees of activity, highlighting the importance of structural optimization in drug design .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that compounds similar to this compound can inhibit NAAA with IC50 values in the low nanomolar range, indicating potent activity .
In vivo pharmacological evaluations further support these findings, showing that such compounds can effectively reduce inflammation and pain in animal models. For example, one lead compound from this class was shown to significantly decrease pain responses in models of neuropathic pain when administered systemically .
Table 1: Summary of Biological Activity Data
| Compound Name | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| ARN19689 | 0.042 | Non-covalent NAAA inhibition | |
| Lead Compound 39 | 0.655 | NAAA inhibition | |
| This compound | TBD | TBD | TBD |
Case Studies
One notable case study involved the application of a derivative similar to this compound in treating chronic pain conditions associated with inflammation. The study reported significant improvements in pain management compared to standard treatments, suggesting that this compound could serve as a valuable therapeutic agent in clinical settings.
Q & A
Q. Q: What are the common synthetic routes for preparing 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, and how are intermediates purified?
A: The synthesis typically involves multi-step reactions:
Bicyclic core formation : Condensation of a quinoxaline derivative with a functionalized 8-azabicyclo[3.2.1]octane precursor under reflux conditions (e.g., using DCM/THF as solvents) .
Pyrazole coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling to introduce the pyrazole moiety .
Carbonyl activation : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates .
Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) is standard for isolating intermediates. Final compounds may require recrystallization or preparative HPLC for >95% purity .
Advanced Experimental Design
Q. Q: How can researchers optimize reaction yields and minimize side products in the synthesis of this compound?
A: Employ Design of Experiments (DoE) methodologies to systematically evaluate variables (temperature, solvent polarity, catalyst loading). For example:
- Factorial design : Test interactions between solvent polarity (DMF vs. THF) and temperature (25°C vs. 60°C) on coupling efficiency .
- Response surface modeling : Predict optimal conditions for pyrazole substitution kinetics .
Computational tools (e.g., quantum chemical path-search methods) can pre-screen reaction pathways to reduce trial-and-error experimentation .
Biological Activity Profiling
Q. Q: What methodologies are recommended for initial screening of this compound's biological activity?
A:
- In vitro assays :
- Cellular cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound's mechanism of action at the molecular level?
A:
- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) for X-ray diffraction analysis .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding interactions with active sites .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to validate target engagement .
Analytical Characterization Challenges
Q. Q: What advanced techniques resolve structural ambiguities in this compound?
A:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm bicyclic connectivity .
- HRMS-ESI : Validate molecular formula (e.g., C₂₀H₂₀N₆O₂) with <2 ppm mass accuracy .
- X-ray crystallography : Resolve stereochemistry of the azabicyclo[3.2.1]octane core .
Addressing Data Contradictions
Q. Q: How should discrepancies in biological activity data between studies be analyzed?
A:
Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell passage number) .
Meta-analysis : Use statistical tools (e.g., Cohen’s d) to compare effect sizes across studies .
Probe solubility : Variations in DMSO stock concentration or aggregation behavior may explain divergent results .
Stability and Reactivity
Q. Q: What strategies ensure the compound's stability during storage and biological assays?
A:
- Storage : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
- In-use stability : Monitor degradation via UPLC-PDA at λ=254 nm over 24 hours in assay buffers (e.g., PBS, pH 7.4) .
Interdisciplinary Applications
Q. Q: How can this compound be integrated into materials science or environmental chemistry research?
A:
- Metal-organic frameworks (MOFs) : Functionalize MOFs via the pyrazole group for catalytic or sensing applications .
- Environmental fate studies : Use LC-MS/MS to track degradation products in simulated aquatic systems (OECD 309 guidelines) .
Toxicity and Safety Protocols
Q. Q: What safety measures are critical when handling this compound in the lab?
A:
- PPE : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Computational Modeling Integration
Q. Q: How can machine learning improve the compound's therapeutic potential?
A:
- QSAR modeling : Train models on PubChem BioAssay data to predict off-target effects .
- Generative chemistry : Use GNNs (Graph Neural Networks) to design analogs with enhanced target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
